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Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3,5-
Diethyl-2-methylheptane (CAS No. 62198-92-9), a highly branched acyclic alkane with the
chemical formula Ci2Hzs.[1][2] As a member of the dodecane isomer family, its intricate three-
dimensional architecture, defined by multiple stereocenters and significant conformational
flexibility, governs its physicochemical properties and potential applications.[3] This document
elucidates the molecule's structural components, including its IUPAC nomenclature,
stereoisomerism, and conformational landscape. Furthermore, it details the analytical
methodologies essential for its structural characterization, with a focus on spectroscopic
techniques and computational modeling. This guide is intended for researchers, scientists, and
professionals in drug development and materials science who require a deep understanding of
complex aliphatic structures.

Introduction

Highly branched alkanes are pivotal components in diverse fields, ranging from high-octane
fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[4] Their
molecular architecture, characterized by significant branching, imparts unique physical
properties such as low freezing points and high stability. 3,5-Diethyl-2-methylheptane is a
representative example of such a molecule. Understanding its detailed molecular structure is
fundamental to predicting its behavior, designing synthetic routes, and exploring its utility in
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various applications. This guide moves beyond a superficial overview to provide an in-depth
analysis of the stereochemical and conformational subtleties that define this complex
hydrocarbon.

IUPAC Nomenclature and Foundational Structure

The systematic name "3,5-Diethyl-2-methylheptane" precisely describes the connectivity of
the molecule as defined by the International Union of Pure and Applied Chemistry (IUPAC).[5]

[6]

o Parent Chain: The suffix "-heptane" identifies the longest continuous carbon chain, which
consists of seven carbon atoms.

e Substituents:

o "2-methyl" indicates a methyl group (-CHs) attached to the second carbon atom of the
heptane chain.

o "3,5-Diethyl" indicates two ethyl groups (-CH2CH?s), one attached to the third carbon and
another to the fifth carbon of the chain.

The molecule consists entirely of sp3-hybridized carbon atoms and hydrogen atoms, forming a
saturated aliphatic structure with only C-C and C-H single bonds.[5]

Property Value Source
Molecular Formula C12H26 [11[7]
Molecular Weight 170.33 g/mol [1107]
CAS Number 62198-92-9 [1]12]

Stereoisomerism: The Challenge of Chirality

A critical feature of 3,5-Diethyl-2-methylheptane is the presence of multiple chiral centers,
which gives rise to stereoisomerism. Branched alkanes can be chiral, and this molecule is a
prime example.[5]
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o Chiral Centers: The carbon atoms at positions 2, 3, and 5 of the heptane backbone are
stereogenic centers. Each of these carbons is bonded to four different substituent groups.

o C2: Bonded to H, a methyl group, a C1-C2 bond, and the rest of the chain at C3.

o C3: Bonded to H, an ethyl group, the C2 portion of the chain, and the C4 portion of the
chain.

o C5: Bonded to H, an ethyl group, the C4 portion of the chain, and the C6 portion of the
chain.

With three distinct chiral centers (n=3), the maximum number of possible stereoisomers is 2" =
23 = 8. These eight stereoisomers exist as four pairs of enantiomers. The relationships between
non-enantiomeric pairs are diastereomeric. The precise spatial arrangement (R/S
configuration) at each center dictates the overall chirality and optical activity of a specific
isomer.

Caption: 2D representation highlighting the three chiral centers (C2, C3, C5).

Conformational Analysis

The rotation around the numerous C-C single bonds in 3,5-Diethyl-2-methylheptane results in
a complex landscape of conformational isomers (rotamers).[8] The overall shape and energy of
the molecule are determined by the sum of torsional and steric strains in its conformers.[5]

The most stable conformations will seek to minimize steric hindrance by arranging the bulky
alkyl groups in anti or gauche positions rather than eclipsed ones.[9] For a highly branched
structure like this, achieving a perfect anti-staggered arrangement for all bulky groups
simultaneously is impossible. The molecule will adopt a conformation that represents the
lowest energy compromise, minimizing the most significant steric clashes, particularly those
involving the ethyl and methyl substituents.[9] Molecular dynamics simulations are often
employed to study the populations of different conformers and the rates of transition between
them.[10]

Methodologies for Structural Elucidation
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Determining the precise structure, including stereochemistry and preferred conformation,
requires a combination of spectroscopic and computational methods.

5.1. Spectroscopic Analysis: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining
the carbon skeleton and proton environments.

¢ 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is expected to show 12
distinct signals if the molecule is fully asymmetric (chiral).[11] However, depending on the
specific diastereomer, some carbons might be chemically equivalent due to local symmetry,
leading to fewer than 12 signals. The chemical shifts for aliphatic carbons typically appear in
the 10-50 ppm range.[12]

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial
to differentiate between CHs, CHz, CH, and quaternary carbons.

e 1H NMR Spectroscopy: The *H NMR spectrum would be highly complex due to extensive
signal overlap in the aliphatic region (typically 0.7 to 1.5 ppm).[13] Spin-spin coupling
between non-equivalent neighboring protons would lead to intricate splitting patterns
(multiplets), making direct interpretation challenging without advanced 2D NMR techniques
(like COSY and HSQC).[14]

Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a simple alkane,
showing:

e C-H stretching vibrations just below 3000 cm~1.

e C-H bending vibrations for CHs and CHz groups around 1450-1470 cm~* and 1375 cm™1,

5.2. Computational Chemistry Workflow

Computational methods provide invaluable insights into the molecule's 3D structure and
energetics.[10]
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Caption: Workflow for computational structural analysis of a specific stereocisomer.

Step-by-Step Protocol:
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« Initial Structure Generation: A 3D model of a specific stereocisomer (e.g., the 2R, 3R, 5R
isomer) is built.

» Conformational Search: A systematic or stochastic search using a computationally
inexpensive method (like molecular mechanics) is performed to identify low-energy
conformers.[10]

o Geometry Optimization: The most promising conformers are then re-optimized using a higher
level of theory, such as Density Functional Theory (DFT), to find the precise minimum-energy
structure.

e Frequency Calculation: This step confirms that the optimized structure is a true energy
minimum and provides thermodynamic data.

o Property Prediction: Key properties like 13C and *H NMR chemical shifts can be calculated
and compared with experimental data to confirm the structure and stereochemistry.

Synthesis and Physicochemical Properties

The synthesis of specific, highly pure branched alkanes often involves multi-step processes.[4]
Laboratory-scale synthesis might employ Grignard reactions to create tertiary alcohols,
followed by dehydration and hydrogenation.[15] Industrial production relies on petroleum
refining processes like alkylation and isomerization to generate mixtures of branched alkanes.

[4]

The physical properties of 3,5-Diethyl-2-methylheptane are comparable to other dodecane
(C12Hz26) isomers. It is a colorless, oily liquid, insoluble in water but soluble in nonpolar organic
solvents.[3][7] Increased branching generally lowers the melting and boiling points compared to
the straight-chain isomer, n-dodecane.[5][16]

Property (n-Dodecane for

reference) Value Source
Boiling Point 216.2 °C [16]
Melting Point -9.6 °C [16]
Density 0.749 g/mL at 20 °C [3]
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Conclusion

The molecular structure of 3,5-Diethyl-2-methylheptane is a model for the complexity inherent
in highly branched alkanes. Its identity is defined not only by its atomic connectivity but by the
specific arrangement of its atoms in three-dimensional space, governed by three chiral centers
and a multitude of possible conformations. A thorough understanding, achievable through a
synergistic application of advanced spectroscopic techniques and computational modeling, is
essential for any research or development effort that seeks to utilize the unique properties of
this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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